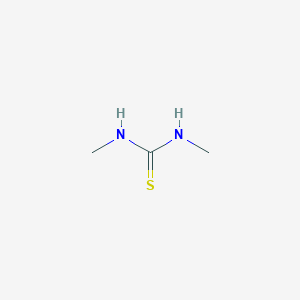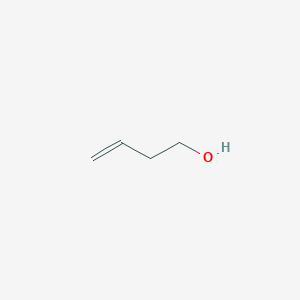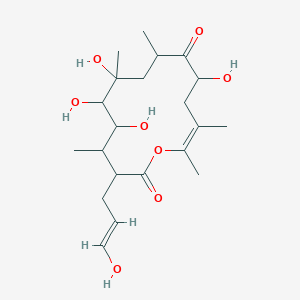
Naringin hydrate
Descripción general
Descripción
Naringin hydrate is a natural compound derived from citrus fruits and has been found to possess various medicinal properties . It is a flavanone-7-O-glycoside between the flavanone naringenin and the disaccharide neohesperidose . The flavonoid naringin occurs naturally in citrus fruits, especially in grapefruit, where naringin is responsible for the fruit’s bitter taste .
Molecular Structure Analysis
Naringin belongs to the flavonoid family. Flavonoids consist of 15 carbon atoms in 3 rings, 2 of which must be benzene rings connected by a 3 carbon chain . Naringin contains the basic flavonoid structure along with one rhamnose and one glucose unit attached to its aglycone portion, called naringenin, at the 7-carbon position . The structure of naringin can be identified using ultraviolet-visible spectroscopy (UV-VIS), Fourier transform-infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, high pressure liquid chromatography (HPLC), mass spectrometry (MS), and elemental analysis .Aplicaciones Científicas De Investigación
Antioxidant Properties
Naringin hydrate is known for its potent antioxidant properties . It can neutralize free radicals, which are unstable molecules that can cause oxidative stress and damage to cells. This property is particularly beneficial in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .
Anti-inflammatory Effects
Research has shown that naringin hydrate exhibits significant anti-inflammatory effects . It works by modulating various inflammatory pathways, which can help in the treatment of chronic inflammatory conditions like arthritis and asthma .
Anticancer Activity
Naringin hydrate has been studied for its potential anticancer activity . It may inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death), making it a promising compound for cancer prevention and therapy .
Cardioprotective Effects
The compound’s cardioprotective effects are attributed to its ability to improve lipid metabolism and reduce the risk of atherosclerosis, which is the buildup of fats, cholesterol, and other substances in and on the artery walls .
Bone Health Promotion
Naringin hydrate promotes bone health by enhancing bone formation and reducing bone resorption. It influences the OPG:RANKL ratio, which is crucial for maintaining bone density and preventing osteoporosis .
Antiviral Potential
There is emerging evidence that naringin hydrate could have antiviral properties, making it a potential therapeutic agent against various viral infections .
Immune-modulation Effects
Naringin hydrate may also play a role in immune modulation by influencing immune cell function and cytokine production, which could be beneficial in managing autoimmune diseases .
Enhancement of Bioactivity through Nanotechnology
Recent research has focused on improving naringin hydrate’s bioactivity through nanotechnological strategies, aiming to enhance its therapeutic applications by increasing its solubility, stability, and bioavailability .
Mecanismo De Acción
Naringin hydrate is a bioactive compound found in citrus fruits, known for its wide range of pharmacological properties . This article aims to provide an in-depth understanding of its mechanism of action.
Target of Action
Naringin hydrate primarily targets multiple cellular signaling pathways . It interacts with various molecules such as the HTH-type transcriptional regulator TtgR, Estrogen receptor alpha, Aldo-keto reductase family 1 member C1, Cytochrome P450 1B1, KAT8 regulatory NSL complex subunit 3, Sex hormone-binding globulin, and Cytochrome P450 19A1 .
Mode of Action
Naringin hydrate exhibits pleiotropic anticancer activities by modulating different cellular signaling pathways, suppressing cytokine and growth factor production, and arresting the cell cycle . It also decreases the expression of Snail1/SMAD2, a key factor in cellular proliferation .
Biochemical Pathways
Naringin hydrate affects various biochemical pathways. It has been reported to regulate lipid metabolism, contributing to diabetes control . It also promotes cell proliferation and bone differentiation by increasing the OPG:RANKL ratio, enhancing BMP and osteocalcin expression, and decreasing HMG-CoA, NF-jB, and ERK expression .
Pharmacokinetics
The pharmacokinetics of naringin hydrate involves its absorption, distribution, metabolism, and excretion (ADME). It has been observed that naringin hydrate shows an insignificant influence of high-fat diet and insignificant accumulation of the drugs after multiple dosing . It’s important to note that naringin hydrate has a weakly basic nature and is slightly soluble in water, which can affect its bioavailability .
Result of Action
The molecular and cellular effects of naringin hydrate’s action are diverse. It has been reported to have antioxidant and antiandrogenic properties, as well as the ability to protect from inflammation and cancer . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients . Moreover, it has been found to decrease insulin resistance, lower blood sugar levels, and improve cell absorption of glucose .
Action Environment
The action, efficacy, and stability of naringin hydrate can be influenced by various environmental factors. For instance, factors such as ultraviolet rays, pollution, radiation, smoking, and stress can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors can potentially affect the effectiveness of naringin hydrate.
Safety and Hazards
Direcciones Futuras
Naringin has been shown to have a variety of biological, medicinal, and pharmacological effects. Its therapeutic effects have been observed in various clinical models, such as atherosclerosis, cardiovascular diseases, diabetes, neurodegenerative diseases, and rheumatic diseases . These activities of naringin provide new ideas and directions for future clinical treatment and prevention of flap necrosis and has a key clinical application value .
Propiedades
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O14.H2O/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11;/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3;1H2/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHAWBPPPWRLN-OSSFAINNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naringin hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





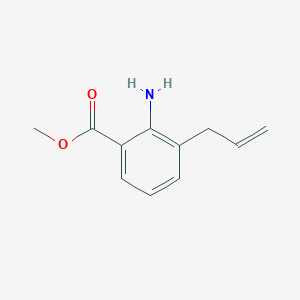
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
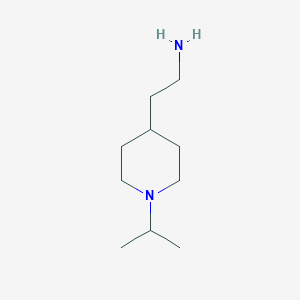

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)


